molecular formula C13H15N3O2 B556381 N-Acetyl-L-tryptophanamide CAS No. 2382-79-8

N-Acetyl-L-tryptophanamide

Cat. No. B556381
CAS RN: 2382-79-8
M. Wt: 245,28 g/mole
InChI Key: HNGIZKAMDMBRKJ-LBPRGKRZSA-N
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Description

N-Acetyl-L-tryptophanamide (NATA) is an N-terminal and C-terminal blocked analogue of L-tryptophan . It has intrinsic fluorescence which makes it useful in studies involving fluorescence and fluorescence enhancement .


Molecular Structure Analysis

NATA has the empirical formula C13H15N3O2 and a molecular weight of 245.28 . Its structure includes an acetyl group (CH3CO), a tryptophan residue, and an amide group (NH2) .


Chemical Reactions Analysis

NATA has been used in fluorescence studies due to its intrinsic fluorescence . The fluorescence of NATA can be measured and quantified, which is useful in studies involving fluorescence and fluorescence enhancement .


Physical And Chemical Properties Analysis

NATA is a white to off-white powder with a melting point of 194-196 °C . It should be stored at -20°C .

Scientific Research Applications

  • Protein Amino Acid Analysis : N-Acetyl-L-tryptophanamide has been used in the spectroscopic determination of tryptophan and tyrosine in proteins. This method is based on absorbance measurements and helps to circumvent problems related to protein hydrolysis in standard procedures (Edelhoch, 1967).

  • Model Active Site Studies : The molecule has been utilized in the study of complexes with a model active site of alpha-chymotrypsin. This research helps in understanding the interaction and ligand deformation in such complexes (Dive, Dehareng, & Ghuysen, 1994).

  • Conformation Analysis of Isomers : Research on the different isomers of beta-hydroxy-N-acetyl-tryptophanamide, obtained from enzymatic oxidation and synthetic reduction, has revealed distinct conformations and torsional angles, contributing to structural chemistry knowledge (Karle, 2009).

  • Fluorescence Quenching Studies : The quenching of fluorescence of N-acetyl-L-tryptophanamide by oxidized dithiothreitol has been explored. This research is significant in understanding fluorescence dynamics and ground-state interactions (Sanyal, Kim, Thompson, & Brady, 1989).

  • Protein Dielectric Relaxation : Investigations into the dielectric relaxation of proteins using N-acetyl-L-tryptophanamide have provided insights into the dynamics of protein matrices and their relaxation processes (Lakowicz & Cherek, 1980).

  • Photolysis Studies : The molecule has been used in studies on proton quenching, radical, and electron production in flash photolysis, aiding in the understanding of photophysical processes (Evans, Ghiron, Kuntz, & Volkert, 1976).

  • Time-Resolved Fluorescence : The use of N-acetyl-L-tryptophanamide in time-resolved fluorescence studies, particularly with neurotoxins and peptides, has helped in understanding the internal dynamics of interacting peptides and their binding properties (Chowdhury et al., 2003).

  • Tryptophan Oxidation Analysis : Its application in studying tryptophan oxidation, particularly in the context of metal-catalyzed oxidation and the influence of phenolic compounds, has implications for understanding protein oxidation and formulation (Utrera & Estévez, 2012).

Safety And Hazards

NATA is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling NATA .

Future Directions

NATA’s intrinsic fluorescence makes it useful in studies involving fluorescence and fluorescence enhancement . Future research may continue to leverage these properties in various applications, such as studying the structure and dynamics of biological macromolecules .

properties

IUPAC Name

(2S)-2-acetamido-3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12,15H,6H2,1H3,(H2,14,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGIZKAMDMBRKJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946617
Record name 2-[(1-Hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-L-tryptophanamide

CAS RN

2382-79-8
Record name N-Acetyl-L-tryptophanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2382-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltryptophanamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-L-tryptophanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
AE Cardenas, GS Jas, KY DeLeon… - The journal of …, 2012 - ACS Publications
… To further test our computational estimates for the mean first passage time, we measure experimentally the unassisted permeation rate of N-acetyl-l-tryptophanamide (NATA) through …
Number of citations: 68 pubs.acs.org
A Himoe, PC Parks, GP Hess - Journal of Biological Chemistry, 1967 - ASBMB
… specific amide substrate N-acetyl-l-tryptophanamide, has been … the hydrolysis of N-acetyl-l-tryptophanamide as catalyzed by … in the hydrolysis of N-acetyl-l-tryptophanamide, as indicated …
Number of citations: 111 www.jbc.org
MH O'Leary, MD Kluetz - Journal of the American Chemical …, 1972 - ACS Publications
… The steady-state rate of hydrolysis of Nacetyl-L-tryptophanamide is invariant21 from pH 8.0 to 9.4, but the nitrogen isotope effect changes from 1.010 to 1.006 in the same interval. Since /…
Number of citations: 45 pubs.acs.org
A Kowalska-Baron, M Chan, K Gałęcki… - Spectrochimica Acta Part …, 2012 - Elsevier
… Therefore, the photophysics of aqueous triplet state of indole and its derivatives, tryptophan and NATA (N-acetyl-l-tryptophanamide), the latter considered as the standard reference …
Number of citations: 18 www.sciencedirect.com
B Zelent, J Kuśba, I Gryczynski, ML Johnson… - Biophysical …, 1998 - Elsevier
… Considering the fact that structure of N-acetyl-l-tryptophanamide (NATA) is representative of tryptophan residues in proteins, and that the internal viscosity of proteins is highly variable, …
Number of citations: 59 www.sciencedirect.com
G Dive, D Dehareng, JM Ghuysen - Journal of the American …, 1994 - ACS Publications
Six complexes between a model active site of a-chymotrypsin (261 atoms) and JV-acetyl-L-tryptophanamide (33 atoms) were optimized at the semiempirical AM 1 level. In one of these …
Number of citations: 16 pubs.acs.org
WA Volkert, RR Kuntz, CA Ghiron… - Photochemistry and …, 1977 - Wiley Online Library
… Measurements of H, yields were performed with degassed N-acetyl-L-tryptophanamide (NATA) solutions containing 0.1 M isopropanol at pH 3 to estimate the hydrated electron yields (…
Number of citations: 57 onlinelibrary.wiley.com
RF Evans, RR Kuntz, WA Volkert… - Photochemistry and …, 1978 - Wiley Online Library
The flash photolysis of N‐acetyl‐L‐tryptophanamide (NATA) in the presence of the fluorescence quenchers, imidazole, acrylamide and trichloroethanol, has been investigated. …
Number of citations: 24 onlinelibrary.wiley.com
DM Davis, D McLoskey, DJS Birch, PR Gellert… - Biophysical …, 1996 - Elsevier
… We also show that the biexponential fluorescence decay of N-acetyl-l-tryptophanamide (NATA) in AOT reverse micelles arises from the probe being located in two distinct sites within …
Number of citations: 51 www.sciencedirect.com
JR Lakowicz, I Gryczynski, E Danielsen, J Frisoli - Chemical physics letters, 1992 - Elsevier
Anisotropy spectra of indole and N-acetyl-L-tryptophanamide observed for two-photon … the steady state fluorescence anisotropy spectra of indole and N-acetyl-L-tryptophanamide …
Number of citations: 58 www.sciencedirect.com

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